molecular formula C10H16N2 B13039086 (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine

Katalognummer: B13039086
Molekulargewicht: 164.25 g/mol
InChI-Schlüssel: SGZPYNJYDPDBDE-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to an ethane-1,2-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,6-dimethylphenylacetonitrile.

    Reduction: The nitrile group is reduced to an amine using hydrogenation in the presence of a catalyst such as palladium on carbon.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and advanced chiral resolution methods to ensure high yield and purity. Continuous flow processes and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine: The enantiomer of the compound with different chiral properties.

    1-(2,6-Dimethylphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.

    1-(2,6-Dimethylphenyl)ethane-1-amine: A related compound with a single amine group.

Uniqueness

(1R)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it valuable in asymmetric synthesis and chiral recognition studies.

Eigenschaften

Molekularformel

C10H16N2

Molekulargewicht

164.25 g/mol

IUPAC-Name

(1R)-1-(2,6-dimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3/t9-/m0/s1

InChI-Schlüssel

SGZPYNJYDPDBDE-VIFPVBQESA-N

Isomerische SMILES

CC1=C(C(=CC=C1)C)[C@H](CN)N

Kanonische SMILES

CC1=C(C(=CC=C1)C)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.